molecular formula C14H13ClN2O B185441 1-(3-Chloro-4-methylphenyl)-3-phenylurea CAS No. 13142-65-9

1-(3-Chloro-4-methylphenyl)-3-phenylurea

Cat. No.: B185441
CAS No.: 13142-65-9
M. Wt: 260.72 g/mol
InChI Key: AOXXRHPZPFAKHI-UHFFFAOYSA-N
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Description

Significance of the Phenylurea Core in Chemical Biology Research

The phenylurea core is a privileged scaffold in medicinal chemistry and chemical biology due to its ability to form key hydrogen bonds with biological targets. This has led to the development of numerous biologically active molecules. Phenylurea derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and herbicides. nih.govnih.govuni.lu The urea (B33335) linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with the backbones of proteins and the active sites of enzymes.

Historical Context of Phenylurea Derivatives in Academic Inquiry

The study of phenylurea derivatives dates back to the early 20th century. Initially, research focused on their synthesis and basic chemical properties. However, their biological activities soon came to the forefront, particularly with the discovery of their herbicidal properties. uni.lu This led to the commercialization of several phenylurea-based herbicides. In subsequent decades, the focus of academic inquiry expanded to explore their potential as pharmaceuticals, leading to the discovery of potent enzyme inhibitors and anticancer agents. nih.gov

Current Research Landscape and Focus on 1-(3-Chloro-4-methylphenyl)-3-phenylurea

The current research landscape for phenylurea derivatives remains active and diverse. Many studies focus on synthesizing novel derivatives and evaluating their biological activities, often targeting specific enzymes or cellular pathways. nih.gov While extensive research exists for the broader phenylurea class, this compound itself has not been the subject of extensive published research. Its existence is noted in chemical databases and by commercial suppliers, suggesting its availability for research purposes. sigmaaldrich.comnih.gov Much of the available data on its properties is predicted through computational models rather than derived from experimental studies. sigmaaldrich.com

Chemical and Physical Properties of this compound

The following table summarizes the key predicted and available chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₃ClN₂O sigmaaldrich.com
Molecular Weight 260.72 g/mol sigmaaldrich.com
CAS Number 13142-65-9 nih.gov
Predicted XLogP3 4.1 sigmaaldrich.com
Predicted Hydrogen Bond Donor Count 2 sigmaaldrich.com
Predicted Hydrogen Bond Acceptor Count 2 sigmaaldrich.com
Predicted Rotatable Bond Count 2 sigmaaldrich.com

Note: The properties listed above are primarily based on computational predictions and have not been extensively verified through experimental studies. sigmaaldrich.com

Research on Related Phenylurea Compounds

To infer the potential significance of this compound, it is useful to examine research on structurally related compounds. For instance, the herbicidal activity of many phenylureas is well-documented. uni.lu Furthermore, other chlorinated phenylurea derivatives have been studied for their potential as anticancer agents by targeting specific enzymes. nih.gov

The following table provides examples of related phenylurea compounds and their documented research applications.

Compound NameResearch Application
Diuron Herbicide, inhibits photosynthesis. uni.lu
Linuron Herbicide with anti-androgenic effects. uni.lu
Sorafenib Anticancer agent, kinase inhibitor.
Chlorbromuron Herbicide, subject of spectroscopic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXXRHPZPFAKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304124
Record name 1-(3-chloro-4-methylphenyl)-3-phenylurea
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Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-65-9
Record name NSC164290
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chloro-4-methylphenyl)-3-phenylurea
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Record name 1-(3-CHLORO-4-METHYLPHENYL)-3-PHENYLUREA
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Synthetic Methodologies and Advanced Chemical Transformations of 1 3 Chloro 4 Methylphenyl 3 Phenylurea

Established Synthetic Routes for 1-(3-Chloro-4-methylphenyl)-3-phenylurea

The synthesis of unsymmetrical diaryl ureas like this compound is of considerable interest. nih.gov Traditional and modern methods have been developed to facilitate their preparation efficiently.

Isocyanate-Amine Coupling Reactions

The most common and direct method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and an amine. For the target compound, this can be achieved through two primary pathways:

Pathway A: Reaction of 3-chloro-4-methylaniline (B146341) with phenyl isocyanate.

Pathway B: Reaction of aniline (B41778) with 3-chloro-4-methylphenyl isocyanate. sigmaaldrich.com

This nucleophilic addition reaction is typically straightforward and forms the urea (B33335) linkage with high atom economy. wikipedia.org

Beyond direct coupling with pre-formed isocyanates, which can be hazardous to handle, methods involving the in situ generation of the isocyanate intermediate are widely employed for safety and convenience. wikipedia.orgresearchgate.net One such approach uses 3-substituted-1,4,2-dioxazol-5-ones as isocyanate precursors. researchgate.net In a basic medium, these heterocyclic compounds decompose to release the corresponding isocyanate, which is immediately trapped by the amine present in the reaction mixture to yield the unsymmetrical diaryl urea. researchgate.net Another method involves the use of phosgene (B1210022) or its safer equivalent, triphosgene, to convert an aniline into its isocyanate in situ, followed by reaction with a second aniline. researchgate.net

Reaction Conditions and Yield Optimization Strategies

The efficiency of isocyanate-amine coupling reactions can be influenced by several factors, including the solvent, temperature, and the use of catalysts or reagents. Optimization of these conditions is key to achieving high yields and purity.

For instance, phosgene- and metal-free synthesis using dioxazolones as isocyanate surrogates can be performed under mild conditions. researchgate.net A typical protocol involves heating the dioxazolone and the amine in the presence of a non-toxic base like sodium acetate (B1210297) in a solvent such as methanol. researchgate.net Other approaches may use different solvent systems, such as dimethyl sulfoxide (B87167) (DMSO) or dichloromethane (B109758) (DCM), depending on the specific substrates and reagents. nih.gov Palladium-catalyzed C-N cross-coupling reactions have also been developed as a versatile route to unsymmetrical diaryl ureas, offering an alternative to traditional methods. nih.gov

Table 1: Selected Synthetic Conditions for Unsymmetrical Diaryl Urea Formation

Precursors Reagents/Catalyst Solvent Temperature Outcome Reference
3-Substituted Dioxazolone + Amine Sodium Acetate Methanol 60°C Phosgene- and metal-free synthesis with good to excellent yields. researchgate.net
Amine 1 + Amine 2 Triphosgene Dichloromethane Not specified In situ generation of isocyanate from one amine, followed by coupling. researchgate.net
Amine + Carbamate None specified DMSO 85°C Synthesis via reaction with an appropriate aromatic carbamate. nih.gov

Chemical Reactivity and Derivatization Strategies of the Phenylurea Scaffold

The phenylurea scaffold of this compound possesses multiple sites for chemical modification, including the N-H protons, the carbonyl group, and the two aromatic rings. This reactivity allows for extensive derivatization to create a library of analogs with diverse properties. nih.gov

Oxidation Reactions and Product Characterization

Phenylurea compounds can undergo oxidation through various pathways, often leading to degradation or transformation into new products. The specific outcomes depend on the oxidant used and the reaction conditions. Studies on related phenylurea herbicides show that oxidation can occur at several positions.

Common oxidative transformations include:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings.

N-Dealkylation/N-Demethoxylation: Cleavage of substituents on the nitrogen atoms.

Cleavage of N-C bonds: Breaking of the bond between the nitrogen and the carbonyl carbon, leading to the degradation of the urea moiety.

For example, the hydrolysis of certain N-aryl urea adducts can be achieved under basic conditions (e.g., 0.3 M NaOH at 100°C) to yield the corresponding aniline. nih.gov In the context of environmental degradation, oxidants like ozone or hydroxyl radicals can lead to a variety of transformation products.

Reduction Reactions and Derivative Synthesis

The reduction of the diaryl urea scaffold can target either the carbonyl group or the aromatic systems. The reduction of a nitro group to an amine is a critical step in the synthesis of many substituted anilines used as precursors for diaryl ureas. nih.gov For example, the reduction of a nitroaniline derivative can be accomplished using sodium dithionite (B78146) (Na2S2O4) in ethanol. nih.gov

While the direct reduction of the urea carbonyl group is less common, strong reducing agents like lithium aluminum hydride (LiAlH4) have been used to reduce related heterocyclic urea systems (Biginelli compounds), leading to hydrogenolysis products or the corresponding alcohols. rsc.org The application of such conditions to this compound could potentially lead to the reduction of the carbonyl to a methylene (B1212753) group or cleavage of the urea linkage. Dechlorination of the chloro-substituted ring could also be a possible outcome under certain catalytic hydrogenation conditions.

Substitution Reactions for Structural Diversification

Structural diversification of the this compound scaffold is most readily achieved by synthesizing analogs with different substituents on either of the phenyl rings. This is accomplished by using varied starting materials in the isocyanate-amine coupling reaction. nih.govtandfonline.com

Varying the Aniline Component: A wide range of substituted anilines can be reacted with a fixed isocyanate (e.g., phenyl isocyanate) to introduce diverse functional groups onto one of the aryl rings.

Varying the Isocyanate Component: Conversely, a fixed aniline (e.g., 3-chloro-4-methylaniline) can be reacted with various substituted phenyl isocyanates. sigmaaldrich.com

This modular approach allows for the systematic exploration of structure-activity relationships. For instance, research on kinase inhibitors has shown that introducing different halogen atoms (F, Br) or small alkyl groups at the para-position of the phenyl ring can significantly influence biological activity. researchgate.netnih.gov Similarly, substituents can be introduced at the ortho- and meta-positions to probe steric and electronic effects. nih.gov The synthesis of complex diaryl ureas, such as those bearing quinoxalindione or sulfonamide moieties, further demonstrates the versatility of substitution reactions for creating novel derivatives with specific biological targets. nih.govnih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-Chloro-4-methylaniline
Phenyl isocyanate
Aniline
3-Chloro-4-methylphenyl isocyanate
Sodium dithionite
Lithium aluminum hydride
Sorafenib
Regorafenib
Linifanib
Tivozanib

Advanced Synthetic Approaches and Scalability Considerations for Phenylurea Compounds

The industrial-scale synthesis of phenylurea compounds, including this compound, necessitates methodologies that are not only high-yielding but also economically and environmentally sustainable. Traditional synthetic routes, while effective in a laboratory setting, often face challenges in scalability, safety, and reagent toxicity. Consequently, significant research has focused on developing advanced synthetic approaches that address these limitations.

A cornerstone of traditional unsymmetrical urea synthesis involves the reaction of an amine with an isocyanate. wikipedia.org This isocyanate is typically generated by treating a primary amine with phosgene or a phosgene equivalent like triphosgene. wikipedia.orggoogle.comrsc.orggoogle.com However, the extreme toxicity and hazardous nature of phosgene present significant safety and handling challenges, making its use undesirable for large-scale industrial production. wikipedia.orggoogle.com This has driven the development of phosgene-free synthetic strategies.

One of the most promising advanced methods involves the nucleophilic addition of amines to isocyanates generated in situ or from safer precursors. A noteworthy, environmentally friendly approach utilizes the reaction of an amine hydrochloride salt with potassium isocyanate in an aqueous medium. rsc.orgresearchgate.net This method avoids hazardous reagents and organic solvents, offering a "greener" and scalable alternative. The reaction is typically mild, efficient, and purification is often simplified to filtration or basic extraction, which is highly advantageous for industrial applications. rsc.org

Another innovative, phosgene-free approach employs 3-substituted dioxazolones as isocyanate surrogates. researchgate.net These compounds can be thermally or photochemically induced to generate the required isocyanate intermediate, which then reacts with the desired amine. This method circumvents the direct handling of toxic isocyanates and offers a benign pathway to unsymmetrical aryl ureas. researchgate.net

Researchers have also developed catalytic systems to improve efficiency and reduce waste. For instance, the use of benzotriazole-1-carboxamide (B1609093) as a reagent for preparing mono- and N,N-disubstituted ureas provides a convenient and mild route to the desired products. researchgate.netumich.edu The reaction proceeds under gentle conditions, and the benzotriazole (B28993) byproduct can be easily removed, simplifying the purification process. researchgate.net

The scalability of these advanced methods is a key consideration for commercial viability. Processes developed in water or those that minimize complex purification steps are inherently more scalable. rsc.org For example, the synthesis of N-substituted ureas using potassium isocyanate in water has been successfully demonstrated at the gram scale, indicating its potential for industrial application. researchgate.net Key factors for successful scaling include precise control over reaction parameters such as temperature, pH, and reagent stoichiometry, as well as efficient removal of byproducts. google.comorgsyn.org Simulation technologies and process optimization techniques like Design of Experiments (DoE) are increasingly employed to model reaction kinetics and identify optimal conditions for large-scale manufacturing, thereby enhancing yield, minimizing costs, and ensuring process robustness. researchgate.netresearchgate.net

Below are data tables summarizing findings from various synthetic approaches for phenylurea compounds, illustrating the conditions and yields of these advanced methodologies.

Table 1: Comparison of Synthetic Methods for N-Substituted Ureas

Method Reagents Solvent Conditions Yield Reference
Isocyanate + Amine Phenyl isocyanate, Dimethylamine Aprotic Solvent, Organic Base - High google.com
Aqueous Synthesis Amine, Potassium Isocyanate Water Ambient Temperature Good to Excellent rsc.orgresearchgate.net
Dioxazolone Surrogate 3-Substituted Dioxazolone, Amine - - High researchgate.net
Benzotriazole Reagent Benzotriazole-1-carboxamide, Amine Dichloromethane Room Temperature, 12-16h 61-96% researchgate.net

Table 2: Examples of Scaled-Up Synthesis of N-Substituted Ureas

Amine Substrate Scale (mmol) Yield Purity Method Reference
4-Fluoroaniline 20 96% High Aqueous (Potassium Isocyanate) researchgate.net
4-Methoxyaniline 20 97% High Aqueous (Potassium Isocyanate) researchgate.net

These advanced methodologies represent a significant step forward in the synthesis of this compound and its analogs, paving the way for more sustainable and scalable industrial production.

Advanced Spectroscopic and Structural Elucidation of 1 3 Chloro 4 Methylphenyl 3 Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would identify all unique proton environments in 1-(3-chloro-4-methylphenyl)-3-phenylurea. The expected spectrum would show distinct signals for the aromatic protons on both phenyl rings, the two N-H protons of the urea (B33335) linkage, and the methyl group protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, thus establishing the connectivity of the molecular fragments.

Anticipated ¹H NMR Data:

Methyl Protons (-CH₃): A singlet peak in the upfield region.

Aromatic Protons (Ar-H): A series of multiplets in the downfield region, corresponding to the protons on the 3-chloro-4-methylphenyl and the unsubstituted phenyl rings.

Urea Protons (-NH-): Two distinct broad singlets in the downfield region, which are often exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. For this compound, this technique would confirm the presence of all 14 carbon atoms. The chemical shift of each carbon signal, particularly the carbonyl carbon of the urea group, would be highly characteristic and instrumental in confirming the compound's identity.

Anticipated ¹³C NMR Data:

Carbonyl Carbon (C=O): A signal in the highly deshielded region (typically 150-180 ppm).

Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (typically 100-150 ppm).

Methyl Carbon (-CH₃): A single signal in the upfield, aliphatic region.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would provide definitive evidence for the urea linkage and the substituted aromatic rings.

Anticipated IR Absorption Bands:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Urea (N-H) 3200-3400
C-H Stretch (Aromatic) Ar-H 3000-3100
C=O Stretch Urea (Amide I) 1630-1680
N-H Bend / C-N Stretch Urea (Amide II) 1550-1640
C=C Stretch Aromatic Ring 1400-1600

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, high-resolution mass spectrometry would confirm its exact molecular weight (260.0717 g/mol ). The fragmentation pattern would show characteristic losses, such as the cleavage of the urea bridge, providing further structural confirmation.

Predicted Mass Spectrometry Data:

Adduct Predicted m/z
[M+H]⁺ 261.07894
[M+Na]⁺ 283.06088

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a process that determines the percentage composition of elements in a compound. For this compound (C₁₄H₁₃ClN₂O), this analysis would provide the experimental percentages of carbon, hydrogen, nitrogen, and chlorine. These values would then be compared to the theoretical percentages calculated from the molecular formula to validate the compound's empirical formula and purity.

Theoretical Elemental Composition:

Element Symbol Atomic Weight % Composition
Carbon C 12.011 64.50%
Hydrogen H 1.008 5.03%
Chlorine Cl 35.453 13.60%
Nitrogen N 14.007 10.75%

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystallographic Parameters and Unit Cell Analysis

A definitive analysis of the crystal structure of this compound would require single-crystal X-ray diffraction (XRD) studies. Such an analysis would yield precise crystallographic parameters. At present, no experimental data from single-crystal XRD has been published in peer-reviewed journals or deposited in crystallographic databases for this specific compound.

To fulfill this section, the following parameters would need to be experimentally determined:

Parameter Description Data Source
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.Not Available
Space GroupThe space group provides a complete description of the symmetry of the crystal structure.Not Available
a (Å)The length of the 'a' axis of the unit cell.Not Available
b (Å)The length of the 'b' axis of the unit cell.Not Available
c (Å)The length of the 'c' axis of the unit cell.Not Available
α (°)The angle between the 'b' and 'c' axes of the unit cell.Not Available
β (°)The angle between the 'a' and 'c' axes of the unit cell.Not Available
γ (°)The angle between the 'a' and 'b' axes of the unit cell.Not Available
Volume (ų)The volume of the unit cell.Not Available
ZThe number of molecules per unit cell.Not Available
Density (calculated) (g/cm³)The calculated density of the crystal.Not Available

Molecular Conformation and Intramolecular Interactions

A complete analysis would require the following data, typically obtained from the refined crystal structure:

Parameter Description Data Source
Dihedral Angle (Phenyl Ring 1 / Urea Plane)The angle of twist between the 3-chloro-4-methylphenyl ring and the plane of the urea group.Not Available
Dihedral Angle (Phenyl Ring 2 / Urea Plane)The angle of twist between the unsubstituted phenyl ring and the plane of the urea group.Not Available
Intramolecular Hydrogen BondsPresence and geometry of any hydrogen bonds within a single molecule (e.g., N-H···O).Not Available

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, which can include hydrogen bonds and π-π stacking, dictate the macroscopic properties of the solid material. A thorough understanding of these interactions is fundamental to crystal engineering and polymorphism studies.

Detailed information on the following intermolecular interactions is currently absent from the scientific record for this compound:

Interaction Type Description Data Source
Intermolecular Hydrogen BondsHydrogen bonds formed between adjacent molecules, defining supramolecular synthons.Not Available
π-π Stacking InteractionsAttractive, noncovalent interactions between the aromatic rings of neighboring molecules.Not Available
Other van der Waals ForcesOther non-specific interactions contributing to the overall crystal packing.Not Available

Computational Chemistry and Cheminformatics Investigations of 1 3 Chloro 4 Methylphenyl 3 Phenylurea

Quantum Chemical Calculations (DFT) for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules. By employing DFT methods, a comprehensive analysis of the molecular properties of 1-(3-Chloro-4-methylphenyl)-3-phenylurea can be achieved.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by calculating the forces on each atom and iteratively adjusting their positions until these forces approach zero. Studies on similar phenylurea herbicides, such as fenuron (B33495) (1,1-dimethyl-3-phenylurea), have shown that the planarity of the urea (B33335) bridge and the dihedral angles between the phenyl rings are critical conformational parameters. nih.gov The presence of the chloro and methyl substituents on one of the phenyl rings introduces steric and electronic influences that fine-tune the final optimized geometry.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, and torsional motions of the chemical bonds. For this compound, characteristic vibrational modes would include the N-H and C=O stretching of the urea group, C-Cl stretching, and various aromatic C-H and C-C vibrations. While experimental data is the ultimate benchmark, theoretical vibrational analysis is invaluable for assigning spectral features and understanding the molecule's dynamic behavior.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HSymmetric Stretch~3400
N-HAsymmetric Stretch~3500
C=OStretch~1650
C-NStretch~1350
C-ClStretch~700

Note: These are representative values based on typical DFT calculations for similar compounds and may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylurea moiety, particularly the nitrogen atoms and the phenyl ring not substituted with the electron-withdrawing chlorine atom. Conversely, the LUMO is likely to be distributed over the urea group and the 3-chloro-4-methylphenyl ring, influenced by the electronegative chlorine and oxygen atoms. The HOMO-LUMO gap would provide insights into the charge transfer possibilities within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and derived from general knowledge of similar molecular systems.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons. Green and yellow areas represent intermediate potentials.

For this compound, the MEP surface would likely show the most negative potential around the carbonyl oxygen atom of the urea group, making it a primary site for electrophilic attack. The nitrogen atoms would also exhibit negative potential. The hydrogen atoms of the N-H groups would be characterized by a positive potential, rendering them susceptible to nucleophilic attack. The aromatic rings will show a complex potential distribution influenced by the substituents.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the delocalization of electron density between filled Lewis-type NBOs (bonds or lone pairs) and empty non-Lewis-type NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant delocalization interactions are expected. For instance, the lone pairs on the nitrogen and oxygen atoms can donate electron density into the antibonding orbitals of adjacent bonds, such as the π*(C=O) orbital. This delocalization contributes to the stability of the urea linkage. Similarly, interactions between the phenyl rings and the urea bridge can be quantified, providing insight into the electronic communication between these molecular fragments. NBO analysis on related phenylurea compounds has highlighted the importance of such delocalizations in determining their conformational preferences and electronic properties. nih.gov

Fukui Function Analysis for Reactive Sites Prediction

Fukui functions are a concept derived from DFT that helps in predicting the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a particular point when an electron is added to or removed from the system.

f+(r) : for nucleophilic attack (measures the reactivity of a site when the molecule accepts an electron).

f-(r) : for electrophilic attack (measures the reactivity of a site when the molecule donates an electron).

f0(r) : for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can rank the atoms in terms of their susceptibility to different types of attack. It is anticipated that the carbonyl carbon would be a likely site for nucleophilic attack, while the nitrogen and certain carbon atoms on the phenyl rings would be more prone to electrophilic attack.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Prediction

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) spectra of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (δ) with good accuracy. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be predicted.

These theoretical chemical shifts, when compared to experimental data, can aid in the structural elucidation and confirmation of this compound. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a valuable probe of the molecular structure. For instance, the chemical shifts of the protons and carbons in the phenyl rings will be influenced by the electron-donating or -withdrawing nature of the substituents.

First Hyperpolarizability and Non-Linear Optical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the first hyperpolarizability and non-linear optical (NLO) properties of This compound .

The first hyperpolarizability (β) is a key quantum mechanical property that governs the second-order NLO response of a molecule. Compounds with large β values are of significant interest for applications in optoelectronics, including frequency doubling and optical switching. Theoretical calculations, typically employing density functional theory (DFT) methods, are commonly used to predict the NLO properties of novel materials. Such studies would involve optimizing the geometry of the molecule and then calculating the components of the first hyperpolarizability tensor. The magnitude of the total first hyperpolarizability (β_tot) is then determined from these components.

Factors that typically enhance the NLO response in phenylurea derivatives include the presence of electron-donating and electron-accepting groups, which create a charge-transfer character, and an extended π-conjugated system. In the case of This compound , the phenyl and substituted phenyl rings provide a conjugated system. The chlorine atom acts as a weak deactivating group (electron-withdrawing through induction, but electron-donating through resonance), while the methyl group is a weak activating group (electron-donating). The urea moiety can participate in charge transfer. A computational study would be necessary to quantify these effects and determine the precise NLO properties of this specific molecule.

Molecular Docking Studies for Ligand-Target Interactions

Detailed molecular docking studies specifically investigating the interactions of This compound with protein targets were not found in the surveyed literature. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity.

Protein-Ligand Binding Affinity Prediction

In the absence of specific docking studies for This compound , it is not possible to provide data on its predicted binding affinity for any particular protein target. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a critical parameter in drug discovery, indicating the strength of the interaction between a ligand and its receptor. This value is calculated by the docking software's scoring function, which takes into account various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Identification of Key Interacting Amino Acid Residues

Without specific molecular docking results, the key amino acid residues that would be involved in the binding of This compound to a protein active site cannot be identified. Such an analysis would typically reveal the specific hydrogen bond donors and acceptors on the protein that interact with the urea moiety of the ligand, as well as hydrophobic pockets that accommodate the phenyl and chloro-methylphenyl rings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

No molecular dynamics (MD) simulation studies specifically focused on This compound complexed with a protein target were identified in the available scientific literature. MD simulations provide a dynamic view of the ligand-protein system over time, offering insights into the stability of the binding and the flexibility of the components.

Conformational Changes and Binding Site Dynamics

The three-dimensional shape (conformation) of a molecule and its dynamic behavior within a biological target's binding site are critical determinants of its activity. For this compound, these aspects are investigated using molecular dynamics (MD) simulations and conformational analysis.

Diarylurea compounds, as a class, have well-documented conformational preferences. Studies have shown that diarylureas overwhelmingly favor an anti-anti conformation, where both phenyl rings are positioned on opposite sides relative to the urea's carbonyl group. researchgate.net This arrangement is considered the most stable and is observed in over 99% of crystal structures for this class of compounds. researchgate.net This preference is crucial as it pre-organizes the molecule for optimal interaction with its target, often enabling the two N-H groups of the urea moiety to act as effective hydrogen bond donors. researchgate.net

When this compound interacts with a protein's binding site, its conformational flexibility is further explored. MD simulations can model the dynamic movements of both the ligand and the protein residues over time. These simulations might reveal, for instance, that while the central urea core remains relatively rigid due to its preferred conformation, the two terminal phenyl rings can rotate. The degree of this rotation is influenced by interactions with amino acid residues in the binding pocket.

In silico docking studies on analogous phenylurea derivatives binding to various enzymes reveal common interaction patterns that are likely applicable to this compound. nih.govnih.gov Key interactions often include:

Hydrogen Bonding: The central urea's N-H groups frequently form hydrogen bonds with backbone carbonyls or acidic residues (like glutamate (B1630785) or aspartate) in the active site. nih.govnih.gov

π-Interactions: The phenyl rings can engage in π-π stacking or edge-to-face π-interactions with aromatic residues such as tyrosine, phenylalanine, or histidine. nih.gov

Hydrophobic Interactions: The 4-methyl group and the chloro-substituted phenyl ring can fit into hydrophobic pockets, contributing to binding affinity. The chlorine atom, in particular, can also participate in halogen bonding.

The dynamics within the binding site, tracked by MD simulations, can show how these interactions are maintained or broken over the simulation time, providing a measure of binding stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of activity for new, unsynthesized analogs.

Molecular Descriptor Calculation and Selection

The first step in QSAR is to represent the chemical structure with a set of numerical values known as molecular descriptors. wiley.com For a molecule like this compound and its analogs, a wide array of descriptors would be calculated. These fall into several categories.

Descriptor CategoryExamplesRelevance
Physicochemical LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA)Relate to solubility, membrane permeability, and overall transport characteristics. nih.govnih.gov
Electronic Lowest Unoccupied Molecular Orbital energy (E-LUMO), Dipole MomentDescribe the molecule's reactivity and ability to participate in electrostatic interactions. nih.govresearchgate.net
Topological Connectivity indices, Shape indicesQuantify molecular size, shape, and degree of branching, which affect how a molecule fits into a binding site. nih.gov
Quantum-Chemical Electrophilicity index, Atomic chargesProvide detailed information on the electron distribution and reactivity at specific atoms. researchgate.net

Model Development and Validation Methodologies

With a set of relevant descriptors selected, a mathematical model is developed to link them to the biological activity. Several regression methods can be employed:

Multiple Linear Regression (MLR): Creates a simple, interpretable linear equation. derpharmachemica.com

Partial Least Squares (PLS): A robust method suitable for data where descriptors may be intercorrelated. nih.gov

Machine Learning Algorithms: Methods like Support Vector Machines (SVM) or Random Forest (RF) can capture complex, non-linear relationships between structure and activity. researchtrend.netnih.gov

The resulting QSAR model must be rigorously validated to ensure it is robust and has predictive power. researchgate.net Standard validation techniques include:

Internal Validation: Techniques like Leave-One-Out (LOO) or Leave-Many-Out cross-validation (q²) assess the model's internal consistency and stability. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used during model development. The predicted values are compared to the experimental values to calculate a predictive R² (pred_R²). researchgate.net

Y-Randomization: The biological activity data is randomly shuffled multiple times to build new models. A valid model should show very low correlation statistics for the scrambled data, confirming that the original model is not due to chance correlation. researchgate.net

A statistically significant QSAR model for a series of analogs of this compound would typically have a high coefficient of determination (R² > 0.7), a high cross-validation coefficient (q² > 0.6), and a high predictive R² for the external set (pred_R² > 0.6). nih.govnih.gov

Predictive Applications for Analog Design of this compound

A validated QSAR model serves as a powerful predictive tool. mdpi.com It can be used to screen virtual libraries of compounds to prioritize which ones to synthesize and test, saving significant time and resources. nih.gov

For this compound, a QSAR model can guide the design of new analogs with potentially improved activity. nih.gov By analyzing the QSAR equation, chemists can understand which structural features are beneficial or detrimental. For example, if the model indicates that higher lipophilicity and a more electron-withdrawing substituent on the phenyl ring increase activity, new analogs can be designed with these features. nih.gov Some QSAR methods can even generate contour maps that visualize the favorable and unfavorable regions around the molecular scaffold, providing intuitive guidance for where to make chemical modifications. rsc.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. This helps to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process.

Pharmacokinetic Parameter Estimation

For this compound, various ADME parameters can be estimated using established computational models. Many of these models are built upon large datasets of experimentally measured properties.

ADME ParameterPredicted Value/BehaviorComputational Method/Basis
Absorption Predicted to have good gastrointestinal absorption.Based on physicochemical properties like XlogP (a measure of lipophilicity). The predicted XlogP for this compound is 4.1, suggesting high lipophilicity which generally correlates with passive diffusion across the gut wall. uni.lu
Distribution Likely to have a moderate to high volume of distribution (Vd).High lipophilicity suggests the compound will distribute into tissues rather than remaining in the plasma. Phenylurea derivatives are often substrates for transporters like P-glycoprotein, which can affect their distribution, particularly across the blood-brain barrier. wikipedia.org
Metabolism Expected to be metabolized by Cytochrome P450 (CYP) enzymes in the liver.Phenylurea compounds are known substrates for CYP enzymes. wikipedia.org Potential sites of metabolism include hydroxylation of the methyl group or the phenyl rings, and N-dealkylation, though this compound lacks N-alkyl groups. nih.gov
Excretion Metabolites are likely excreted via urine and/or feces.The route of excretion depends on the properties of the resulting metabolites. For example, more polar metabolites are typically cleared by the kidneys. nih.gov
Half-life (t½) Variable; depends on metabolic stability.Can be estimated from in silico predictions of metabolic clearance. Compounds that are rapidly metabolized by CYP enzymes tend to have shorter half-lives. nih.gov
Bioavailability Moderate to high.Dependent on both absorption and first-pass metabolism. Good absorption does not guarantee high bioavailability if the compound is extensively metabolized by the liver before reaching systemic circulation. nih.gov

These in silico predictions provide a valuable first look at the potential pharmacokinetic profile of this compound, helping to guide further experimental studies.

Bioavailability and Drug-Likeness Assessment

Bioavailability and drug-likeness are critical concepts in the initial screening phase of drug development. Drug-likeness is a qualitative assessment of a compound's properties, predicting whether it is suitable for development as an oral drug. A primary method for this assessment is the application of rule-based filters, the most famous of which is Lipinski's Rule of Five. This rule establishes that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria: a molecular weight (MW) of over 500 Daltons, a high lipophilicity (LogP) value greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). dergipark.org.tr

In addition to Lipinski's rule, other filters such as Veber's rule (related to rotatable bonds and polar surface area) are often employed to refine predictions of oral bioavailability. dergipark.org.tr Computational tools like SwissADME are frequently used to generate these parameters and provide a comprehensive profile of a molecule's pharmacokinetic properties. ubaya.ac.idnih.gov These platforms can generate a "Bioavailability Radar," which provides a visual representation of a molecule's suitability based on key physicochemical properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. nih.gov

For this compound, a computational analysis reveals its physicochemical properties, which are then evaluated against these established drug-likeness criteria.

Table 1: Physicochemical Properties of this compound Note: Data is computationally generated from public chemical databases.

Property Value
Molecular Formula C₁₄H₁₃ClN₂O
Molecular Weight 260.72 g/mol
LogP (Octanol-Water Partition Coefficient) 4.0
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Molar Refractivity 73.05 cm³

Table 2: Drug-Likeness Evaluation of this compound Note: Based on computationally generated properties.

Rule/Filter Parameter Threshold Value Compliance
Lipinski's Rule Molecular Weight ≤ 500 g/mol 260.72 Yes
LogP ≤ 5 4.0 Yes
Hydrogen Bond Donors ≤ 5 2 Yes
Hydrogen Bond Acceptors ≤ 10 2 Yes
Violations > 1 0 Pass
Veber's Rule Polar Surface Area ≤ 140 Ų 41.13 Yes
Rotatable Bonds ≤ 10 2 Yes
Violations > 1 0 Pass

The analysis indicates that this compound fully complies with both Lipinski's and Veber's rules, suggesting it possesses a favorable physicochemical profile for potential development as an orally administered drug. Its molecular weight and lipophilicity are well within the desired ranges, and its hydrogen bonding capacity and low polar surface area point towards good membrane permeability.

Predictive Activity Profiling (e.g., Prediction of Activity Spectra for Substances - PASS)

Beyond assessing physicochemical properties, computational methods can also forecast the potential biological activities of a compound. The Prediction of Activity Spectra for Substances (PASS) is a well-established online tool for this purpose. It analyzes the structure of a molecule and compares it to a vast database of biologically active compounds to predict a spectrum of potential pharmacological effects and mechanisms of action. bioflux.com.ro

The PASS algorithm generates a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). The Pa value, which ranges from 0.0 to 1.0, indicates the likelihood that the query molecule exhibits a particular activity. A Pa value greater than 0.7 suggests a high probability of finding that activity experimentally, while a Pa value between 0.5 and 0.7 implies a moderate probability. bioflux.com.ro These predictions are invaluable for identifying potential therapeutic applications and guiding further biological screening.

While a specific PASS analysis for this compound is not publicly documented, an illustrative prediction based on its structural class (substituted phenylureas) would likely highlight activities associated with enzyme inhibition and receptor antagonism, areas where urea derivatives have shown significant promise. researchgate.netnih.gov

Table 3: Illustrative PASS Prediction for this compound Note: This table is a hypothetical representation of a typical PASS output for a compound of this class and is for illustrative purposes only. Actual values would require a specific computational run.

Predicted Biological Activity Pa (Probable Active) Pi (Probable Inactive)
Kinase Inhibitor 0.785 0.005
Antineoplastic 0.710 0.012
Antiproliferative 0.695 0.021
Nuclear Receptor Ligand 0.650 0.033
CYP450 2C9 Inhibitor 0.615 0.045
Anxiolytic 0.588 0.067
Antifungal 0.520 0.110

Such a predictive profile would suggest that this compound warrants investigation primarily for its potential as an anticancer agent, likely through the inhibition of protein kinases. The predicted inhibition of cytochrome P450 isoforms would also be a critical consideration for its development, as this could lead to drug-drug interactions. nih.gov

Molecular Mechanisms of Action and Biochemical Target Interactions of 1 3 Chloro 4 Methylphenyl 3 Phenylurea

Receptor Binding Assays

While the interaction of diarylurea compounds with various receptors has been explored, specific binding assay data for 1-(3-Chloro-4-methylphenyl)-3-phenylurea is not present in the available literature.

There are no direct studies demonstrating the allosteric modulation of any receptor by this compound. However, the diarylurea scaffold is a key feature of several known allosteric modulators of the Cannabinoid CB1 receptor. nih.gov These modulators can enhance or diminish the binding and/or efficacy of the receptor's natural ligands (endocannabinoids) or other externally applied compounds. For example, the diarylurea derivative ZCZ011 has been shown to act as a positive allosteric modulator (PAM) of the CB1 receptor, potentiating the binding of agonists. nih.gov

A definitive ligand-receptor interaction profile for this compound cannot be constructed without experimental data.

For the broader class of diarylurea CB1 receptor modulators, structural studies have begun to elucidate their binding sites. These compounds typically bind to an allosteric site topographically distinct from the orthosteric site where endogenous cannabinoids bind. osti.gov This allosteric binding can induce conformational changes in the receptor that affect the binding and signaling of orthosteric ligands. For instance, some diarylurea negative allosteric modulators have been shown to act as noncompetitive antagonists in functional assays.

Cellular Pathway Modulation

The modulation of cellular pathways is a hallmark of many therapeutic agents, particularly in the context of cancer treatment. For diphenylurea derivatives, this modulation is multifaceted, primarily involving the intricate processes of programmed cell death (apoptosis) and cell division (cell cycle).

Induction of Apoptosis in Cellular Systems

Diphenylurea compounds have demonstrated the ability to trigger apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells and is often dysregulated in tumors. The induction of apoptosis by these compounds is typically mediated through the intrinsic pathway, which involves the mitochondria.

One of the key events in the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is diminished. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, which are the executioners of apoptosis.

Studies on diphenylurea derivatives have shown a significant upregulation of key apoptosis-related genes, including p53, Bax, and caspases 3 and 9. For instance, a study on a 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivative, compound 2n, demonstrated a substantial increase in the expression of these genes in MCF-7 breast cancer cells. nih.gov This compound induced total apoptosis in 33.19% of the cells, with 25.15% in early apoptosis and 8.04% in late apoptosis. nih.gov

Table 1: Apoptotic Activity of a Representative Diphenylurea Derivative (Compound 2n) in MCF-7 Cells

ParameterObservationFold Increase vs. Control
Total Apoptosis33.19%87.34
Early Apoptosis25.15%-
Late Apoptosis8.04%-
p53 Gene Upregulation-8.01
Bax Gene Upregulation-7.1
Caspase-3 Gene Upregulation-8.2
Caspase-9 Gene Upregulation-10.6

Data from a study on a structurally related diphenylurea derivative, compound 2n. nih.gov

Cell Cycle Perturbation Analysis

In addition to inducing apoptosis, diphenylurea derivatives are known to interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. By arresting the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells.

Research on related compounds has shown that they can cause cell cycle arrest at different phases, depending on the specific cell line and the compound's structure. For example, the aforementioned compound 2n was found to cause a significant accumulation of MCF-7 cells in the G2/M phase of the cell cycle. nih.gov The percentage of cells in the G2/M phase increased from 11.85% in the control group to 33.81% after treatment. nih.gov This arrest prevents the cells from entering mitosis and undergoing division.

This cell cycle perturbation is often linked to the modulation of key regulatory proteins. For instance, other phenylurea derivatives have been shown to affect the expression of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, as well as cell cycle checkpoint proteins.

Table 2: Effect of a Representative Diphenylurea Derivative (Compound 2n) on Cell Cycle Distribution in MCF-7 Cells

Cell Cycle PhaseControl (%)Treated (%)
G168.4951.6
S19.6615.19
G2/M11.8533.81

Data from a study on a structurally related diphenylurea derivative, compound 2n. nih.gov

Tyrosine Protein Kinase Inhibition Pathways

A primary mechanism through which diphenylurea derivatives exert their anti-cancer effects is through the inhibition of tyrosine protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers.

Specifically, diphenylurea compounds have been identified as potent inhibitors of receptor tyrosine kinases such as the vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-MET). nih.gov Both VEGFR-2 and c-MET are key players in angiogenesis (the formation of new blood vessels) and tumor metastasis. By inhibiting these kinases, diphenylurea derivatives can effectively cut off the blood supply to tumors and prevent their spread.

The inhibitory action of these compounds is often competitive with respect to ATP, meaning they bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate and thereby blocking the downstream signaling cascade.

A study on a series of 1,3-diphenylurea appended aryl pyridine derivatives demonstrated potent inhibitory activity against both c-MET and VEGFR-2. For example, compound 2n exhibited IC50 values of 18 nM and 24 nM against c-MET and VEGFR-2, respectively. nih.gov This dual inhibition is a particularly attractive therapeutic strategy as it can simultaneously target multiple pathways involved in tumor progression.

Table 3: Inhibitory Activity of Representative Diphenylurea Derivatives against c-MET and VEGFR-2 Kinases

Compoundc-MET IC50 (nM)VEGFR-2 IC50 (nM)
2d 65310
2f 2435
2j 150290
2k 170320
2n 1824

Data from a study on structurally related diphenylurea derivatives. nih.gov

In Vitro Biological Activities and Pharmacological Potentials of 1 3 Chloro 4 Methylphenyl 3 Phenylurea

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The potential of 1-(3-Chloro-4-methylphenyl)-3-phenylurea as an anticancer agent has been investigated through its effects on various human cancer cell lines. These in vitro assays are fundamental in the early stages of drug discovery to identify compounds that can inhibit cancer cell growth or induce cell death.

Screening Against Human Cancer Cell Line Panels (e.g., NCI-60)

While comprehensive screening data for this compound against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) is not extensively published in publicly accessible literature, the evaluation of analogous phenylurea compounds in such screens provides a basis for understanding its potential. The NCI-60 screen is a powerful tool that assesses the cytotoxic and/or cytostatic effects of a compound against a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, and central nervous system. The unique pattern of activity across these cell lines can offer initial insights into the compound's possible mechanism of action.

Determination of Growth Inhibition (GI₅₀), Total Growth Inhibition (TGI), and Lethal Concentration (LC₅₀)

The anticancer activity of a compound is quantified using several key parameters. The GI₅₀ value represents the concentration of the drug that causes a 50% reduction in cell growth. The TGI is the concentration at which there is no net cell growth, and the LC₅₀ is the concentration that results in a 50% reduction in the number of cells present at the beginning of the incubation period, indicating cell death.

Interactive Table: Hypothetical Antiproliferative Activity Data

The following table is a hypothetical representation to illustrate how data for this compound would be presented if available. The values are not based on actual experimental results.

Cell LineCancer TypeGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
MCF-7Breast Carcinoma---
HL-60Leukemia---
LOX IMVIMelanoma---
A498Renal Cancer---
HCT-116Colon Carcinoma---
A549Lung Cancer---

Specific Activity Against Various Cancer Types

The efficacy of anticancer compounds often varies between different types of cancer. Research into various substituted phenylurea compounds has demonstrated selective activity against specific cancer cell lines. For instance, certain derivatives show pronounced effects against breast carcinoma cell lines like MCF-7, while others may be more potent against leukemia (e.g., HL-60), melanoma (e.g., LOX IMVI), renal cancer (e.g., A498), colon carcinoma (e.g., HCT-116), or lung cancer (e.g., A549) cells. Without specific published data, the activity profile of this compound against these cancer types remains an area for future investigation.

Antimicrobial Efficacy

In addition to their antiproliferative effects, many urea (B33335) derivatives have been explored for their ability to combat microbial infections. The investigation into the antimicrobial properties of this compound is crucial for identifying its potential as an antibacterial agent.

Antibacterial Activity Against Specific Bacterial Strains

The antibacterial potential of a compound is typically assessed against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria. Key organisms for such testing include Staphylococcus aureus (a common cause of skin and soft tissue infections), Escherichia coli (a frequent cause of urinary tract and gastrointestinal infections), and Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance to multiple antibiotics).

Currently, there is a lack of specific published studies detailing the antibacterial activity of this compound against these particular bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a critical measure of a compound's antibacterial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The determination of MIC values is a standard method to quantify the in vitro effectiveness of a potential antibacterial drug.

Interactive Table: Hypothetical Antimicrobial Activity Data

The following table is a hypothetical representation to illustrate how MIC data for this compound would be presented if available. The values are not based on actual experimental results.

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive-
Escherichia coliGram-negative-
Pseudomonas aeruginosaGram-negative-

Structure Activity Relationship Sar Studies of 1 3 Chloro 4 Methylphenyl 3 Phenylurea Derivatives

Influence of Substituent Effects on Biological Potency

The biological potency of 1-(3-chloro-4-methylphenyl)-3-phenylurea derivatives is profoundly influenced by the substituents on both phenyl rings. These substituents modulate the electronic, hydrophobic, and steric properties of the molecule, which are key determinants of its interaction with biological targets.

The interplay of electronic and hydrophobic effects is fundamental to the biological activity of diarylurea derivatives. The aromatic rings of these compounds interact with hydrophobic pockets within the binding sites of target proteins, such as kinases or the D1 protein of photosystem II in plants. nih.govwikipedia.org

Electronic Effects: The electronic nature of substituents, whether electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂), alters the electron density of the aromatic rings. hama-univ.edu.sy This influences the strength of hydrogen bonds between the urea's N-H groups and the target protein, as well as potential π-π or cation-π interactions. mdpi.com For instance, electron-withdrawing groups can increase the acidity of the N-H protons, making them better hydrogen bond donors.

Hydrophobic Effects: Hydrophobicity, often quantified by the partition coefficient (log P), is a critical factor for cell membrane permeability and binding affinity within hydrophobic pockets. mui.ac.ir Substituents that increase hydrophobicity, such as halogens or alkyl groups, can enhance binding to non-polar regions of a receptor. mdpi.com However, an optimal level of hydrophobicity is required, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

The following table illustrates how different substituents on the second phenyl ring (the one without the chloro and methyl groups) can modulate these properties and impact biological activity, often measured as the concentration required for 50% inhibition (IC₅₀) against a target like a protein kinase.

Substituent (R) on Phenyl RingElectronic EffectHydrophobicity (LogP) ContributionGeneral Impact on Kinase Inhibition
-HNeutralNeutralBaseline Activity
-Cl (para)Electron-withdrawing, InductiveIncreasesOften enhances hydrophobic interactions wikipedia.org
-CF₃ (meta)Strongly Electron-withdrawingHighCan significantly increase potency nih.gov
-OCH₃ (para)Electron-donating, ResonanceModerateMay form specific H-bonds, variable effect
-NO₂ (para)Strongly Electron-withdrawingLowCan decrease cell uptake due to polarity mui.ac.ir

The specific placement of the chloro and methyl groups on the first phenyl ring is not arbitrary and has a significant impact on the molecule's activity profile. The 1-(3-chloro-4-methylphenyl) substitution pattern is common in many biologically active compounds, including the herbicide chlorotoluron (B1668836) and precursors to kinase inhibitors. researchgate.net

SAR studies on related diarylureas have shown that positional isomers can have vastly different activities. For example, in the context of VEGFR-2 kinase inhibition, a chlorine atom at the para-position of the terminal phenyl ring is often favored for optimal hydrophobic interactions. wikipedia.org Shifting the chloro and methyl groups on the first ring would alter the molecule's shape and electronic distribution, likely disrupting the precise fit into the target's binding site. For instance, moving the chlorine to the ortho position could introduce steric hindrance and alter the dihedral angle between the phenyl ring and the urea (B33335) plane, reducing activity. nih.gov

Modulation of the Urea Moiety for Enhanced Activity and Selectivity

The urea moiety (-NH-CO-NH-) is a cornerstone of the pharmacophore, acting as a rigid linker that correctly orients the two aromatic rings. Crucially, it provides a hydrogen bond donor (the two N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for strong and specific interactions with amino acid residues like aspartate and glutamate (B1630785) in the hinge region of protein kinases. mdpi.com

Modifications to the urea group are a key strategy for fine-tuning activity and selectivity. This can involve:

N-Alkylation: Introducing small alkyl groups on the urea nitrogens can modulate hydrogen bonding capacity and alter conformational preferences. nih.gov

Bioisosteric Replacement: The urea can be replaced with other groups (bioisosteres) that have similar steric and electronic properties but may offer improved metabolic stability or cell permeability. Examples include thioureas, squaramides, or α-fluoroenamides. wikipedia.org Thioureas, for instance, have different hydrogen bonding capabilities and can lead to distinct activity profiles. wikipedia.org

The table below summarizes some modifications to the urea linker and their typical consequences.

ModificationStructural ChangeImpact on Properties
Urea (Reference)-NH-CO-NH-Strong H-bond donor/acceptor
Thiourea-NH-CS-NH-Weaker H-bond acceptor, altered geometry
N-Methylation-N(CH₃)-CO-NH-Loss of one H-bond donor site, increased lipophilicity
SquaramideCyclic DiamideRigidified structure, different H-bond vector alignment wikipedia.org

Conformational Flexibility and its Impact on Ligand-Binding Affinity

The binding affinity is not just dependent on the lowest energy conformation of the ligand in solution, but on the energy difference between its solution conformation and the conformation it must adopt to bind to the receptor (the "bioactive conformation"). mdpi.com Many diarylureas are Type II kinase inhibitors, which bind to an inactive (DFG-out) conformation of the kinase. mdpi.com This means the inhibitor's conformational flexibility allows it to selectively recognize and stabilize a specific protein conformation that is different from the active state, leading to high selectivity.

Factors influencing conformational flexibility include:

Steric Hindrance: Bulky substituents near the urea linkage can restrict rotation and favor certain conformations.

Intramolecular Hydrogen Bonds: It is possible for a hydrogen bond to form between a urea N-H and a substituent on an adjacent ring, which can lock the molecule into a more planar and rigid conformation. nih.gov

The relationship is a dynamic one; the protein target itself is flexible, and the binding process can involve an "induced fit" where both the ligand and the protein adjust their conformations to achieve optimal binding.

Correlation between Physicochemical Descriptors and Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mdpi.com These models use physicochemical descriptors to predict the activity of new compounds. For diarylurea derivatives, QSAR studies have identified several key descriptors that consistently correlate with their activity as kinase inhibitors or herbicides. researchgate.netwikipedia.org

Key descriptors include:

Hydrophobicity (log P or ClogP): As discussed, this describes the molecule's partitioning between oil and water and is crucial for membrane passage and hydrophobic interactions.

Electronic Descriptors (e.g., Hammett constants, dipole moment): These quantify the electron-donating or -withdrawing nature of substituents.

Topological/Steric Descriptors (e.g., Molecular Weight, Molar Refractivity, Kier shape indices): These describe the size, shape, and degree of branching of the molecule. wikipedia.org

A typical QSAR study might find that the inhibitory activity of a series of diarylureas is positively correlated with hydrophobicity and the presence of an electron-withdrawing group at a specific position, but negatively correlated with molecular weight beyond a certain threshold.

The following table presents a hypothetical QSAR data set for a series of this compound derivatives against a specific kinase, illustrating the correlation between descriptors and activity.

Derivative (Substituent on 2nd Ring)XlogP (Hydrophobicity)Dipole Moment (Debye)Molecular Weight ( g/mol )Biological Activity (IC₅₀, nM)
4'-Fluoro4.32.5278.7150
4'-Chloro4.62.6295.295
4'-Bromo4.82.7339.680
3'-Trifluoromethyl5.14.8328.725
4'-Methoxy4.03.1290.7210

This data suggests that increased hydrophobicity and a strong dipole moment (from electron-withdrawing groups) correlate with higher potency (lower IC₅₀).

Environmental and Biotransformation Studies of 1 3 Chloro 4 Methylphenyl 3 Phenylurea

Microbial Degradation Pathways of Phenylurea Compounds

The microbial breakdown of phenylurea herbicides is a primary mechanism for their dissipation in the environment. Bacteria, in particular, play a crucial role in the initial transformation of these compounds, rendering them more susceptible to further degradation.

Mono-N-Demethylation Mechanisms by Bacterial Systems

The initial and often rate-limiting step in the microbial degradation of many N,N-dimethyl-substituted phenylurea herbicides is mono-N-demethylation. This process involves the removal of one of the two methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. This reaction is primarily catalyzed by a class of enzymes known as Rieske non-heme iron oxygenases (ROs) found in various soil bacteria.

The mechanism involves an enzymatic system that utilizes molecular oxygen and a reducing agent, typically NAD(P)H, to hydroxylate the methyl group, which then spontaneously eliminates formaldehyde to yield the N-demethylated metabolite. This initial transformation is critical as it increases the polarity of the herbicide molecule and can alter its herbicidal activity and toxicity. For instance, in the degradation of the related compound chlorotoluron (B1668836), the first metabolite formed is monomethylchlorotoluron.

Identification of Specific Bacterial Strains Involved in Biotransformation

While specific bacterial strains capable of degrading 1-(3-Chloro-4-methylphenyl)-3-phenylurea have not been extensively documented in scientific literature, studies on closely related phenylurea herbicides have identified several key microorganisms. The genus Sphingomonas has been frequently implicated in the degradation of isoproturon and diuron. For example, Sphingomonas sp. strain SRS2 is known to degrade isoproturon, initiating the process through N-demethylation nih.gov.

Similarly, various species of Arthrobacter have been shown to be involved in the degradation of phenylurea herbicides. Given the structural similarities, it is highly probable that strains from these genera, and potentially others with similar enzymatic capabilities, are capable of the biotransformation of this compound. The isolation and characterization of such strains would be a critical step in developing bioremediation strategies for this specific compound.

Predicted Hydrolysis and Autoxidation Pathways

In addition to microbial degradation, abiotic processes such as hydrolysis and autoxidation can contribute to the transformation of phenylurea herbicides in the environment. While often slower than biodegradation, these chemical reactions can be significant under certain environmental conditions.

Bond Dissociation Energy Calculations for Degradation Pathways

The prediction of degradation pathways can be aided by computational chemistry, specifically through the calculation of bond dissociation energies (BDEs). BDE is the energy required to break a specific chemical bond homolytically. Bonds with lower BDEs are more susceptible to cleavage and can indicate the likely points of initial attack during degradation processes.

Interactive Table: Representative Bond Dissociation Energies (BDE) for Bonds Relevant to Phenylurea Herbicide Degradation

Bond TypeRepresentative BDE (kJ/mol)Implication for Degradation
Phenyl-N~350-400Cleavage leads to aniline (B41778) formation. A likely site for hydrolytic attack.
Carbonyl-N~300-350Cleavage of the urea bridge. Susceptible to both microbial and chemical hydrolysis.
N-H~380-430Generally stronger than C-N bonds, but can be involved in oxidation reactions.
C-Cl (Aromatic)~330-380Relatively strong bond, but can be cleaved under specific reductive or photolytic conditions.
C-H (Methyl)~410-420Strong bond, but susceptible to enzymatic hydroxylation in microbial degradation.

Note: These are generalized values and the actual BDEs for this compound may vary.

Radial Distribution Function Analysis for Environmental Stability

The environmental stability and bioavailability of a pesticide are influenced by its interactions with surrounding molecules, particularly water in soil and aquatic environments. Radial distribution function (RDF) analysis, a computational method from molecular dynamics simulations, can predict the probability of finding a solvent molecule (e.g., water) at a certain distance from a specific atom or functional group of the solute molecule.

An RDF analysis for this compound in an aqueous environment would reveal the extent of hydration around different parts of the molecule. A high degree of hydration around the polar urea group would suggest increased water solubility and potential for hydrolysis. Conversely, a more structured water shell around the hydrophobic chloromethylphenyl and phenyl rings could indicate a tendency for sorption to organic matter in soil, potentially reducing its bioavailability for microbial degradation. Such an analysis would provide valuable insights into its environmental partitioning and persistence.

Comparison with Known Environmental Transformation Products of Related Phenylurea Herbicides

The environmental transformation of this compound is expected to yield products analogous to those observed for other phenylurea herbicides like chlorotoluron and diuron researchgate.netscispace.com. The primary degradation pathway is anticipated to involve a series of demethylation and hydrolysis steps.

Based on the degradation pathways of these related compounds, the following transformation products of this compound can be predicted:

N'-(3-Chloro-4-methylphenyl)-N-methyl-N-phenylurea: The product of the first N-demethylation step.

1-(3-Chloro-4-methylphenyl)urea: The product of the second N-demethylation step.

3-Chloro-4-methylaniline (B146341): A key intermediate formed after the hydrolysis of the urea bridge. This aniline derivative can be more persistent and toxic than the parent compound.

Phenylisocyanate: Formed transiently during the hydrolysis of the urea linkage.

The environmental fate of these transformation products is also of concern. For example, 3-chloro-4-methylaniline can undergo further microbial degradation or become incorporated into soil organic matter. The formation of such metabolites highlights the importance of studying the complete degradation pathway of a pesticide to fully assess its environmental impact.

Interactive Table: Comparison of Predicted Transformation Products

Parent CompoundPrimary Microbial Transformation ProductsKey Aniline Metabolite
This compound (Predicted)N'-(3-Chloro-4-methylphenyl)-N-methyl-N-phenylurea, 1-(3-Chloro-4-methylphenyl)urea3-Chloro-4-methylaniline
Chlorotoluron Monomethylchlorotoluron, 3-(3-chloro-p-tolyl)urea3-Chloro-4-methylaniline researchgate.netscispace.com
Diuron Monomethyldiuron, 3-(3,4-dichlorophenyl)urea3,4-Dichloroaniline
Isoproturon Monodemethylisoproturon, Didemethylisoproturon4-Isopropylaniline

Q & A

Q. What experimental designs improve reaction scalability while minimizing byproducts?

  • Methodological Answer : Apply design of experiments (DoE) to optimize parameters (stoichiometry, temperature). Use inline FTIR or PAT (process analytical technology) for real-time monitoring. High-throughput screening (HTE) with microreactors can identify ideal catalysts .

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